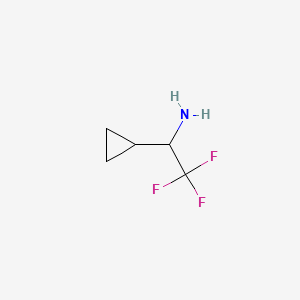

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine

Description

Significance of Fluorinated Chiral Amines as Building Blocks in Chemical Synthesis

Fluorinated chiral amines are recognized as highly important building blocks in medicinal chemistry. nih.gov The incorporation of fluorine into chiral amine structures can significantly alter the parent molecule's physical, chemical, and biological properties. acs.org This strategic placement of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. researchgate.netmdpi.com Specifically, the presence of fluorine can lower the basicity (pKa) of the amine group, which is a crucial factor for improving the bioavailability of drug molecules. nih.govnih.gov As a result, there is a continuous demand for powerful and efficient synthetic methods to produce these valuable compounds. researchgate.net

The trifluoromethyl (-CF₃) group is a key functionality frequently incorporated into pharmaceuticals and agrochemicals to enhance the efficacy and properties of the final compounds. hovione.combohrium.com Its introduction is a common strategy to improve the characteristics of biologically active molecules. bohrium.com The significance of the -CF₃ group stems from its ability to modulate several molecular properties simultaneously:

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond. mdpi.com This high bond strength confers exceptional metabolic stability, as the -CF₃ group is resistant to oxidative metabolism by enzymes. mdpi.comwikipedia.org This can increase a drug's half-life and reduce the required dosage. mdpi.com

Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes, thereby improving absorption and transport in vivo. mdpi.com

Electronic Effects: With an electronegativity intermediate between that of fluorine and chlorine, the -CF₃ group is a strong electron-withdrawing group. mdpi.comwikipedia.org This can significantly influence the acidity or basicity of nearby functional groups and alter the electronic nature of aromatic rings to which it is attached. mdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group. mdpi.comwikipedia.org This substitution can adjust steric and electronic properties to optimize a compound's interaction with its biological target while potentially blocking sites of metabolic oxidation. wikipedia.org

| Functional Group | Key Physicochemical Effects | Contribution to Bioactivity |

|---|---|---|

| Trifluoromethyl (-CF₃) | Increases lipophilicity; strong electron-withdrawing effect; high C-F bond energy (485.3 kJ/mol). mdpi.com | Enhances metabolic stability, improves membrane permeability, modulates pKa, acts as a bioisostere for Cl or CH₃. mdpi.comwikipedia.org |

| Cyclopropyl | Introduces conformational rigidity; C-H bonds are shorter and stronger than in alkanes; shorter C-C bonds (1.51 Å) with enhanced π-character. nih.govresearchgate.net | Increases metabolic stability against CYP450 oxidation, enhances binding potency, reduces off-target effects, improves brain permeability. nih.goviris-biotech.dehyphadiscovery.com |

The cyclopropyl ring is a highly valued structural motif in drug discovery and development. iris-biotech.descientificupdate.com Its incorporation into a molecule can address multiple challenges encountered during the drug design process. nih.govresearchgate.net The unique properties of the cyclopropyl group are derived from its strained three-membered ring structure:

Structural Rigidity: The cyclopropyl group imparts significant conformational constraint on a molecule. iris-biotech.dehyphadiscovery.com This rigidity can help to lock the molecule into a bioactive conformation, leading to more favorable binding to a biological target and enhancing potency. nih.goviris-biotech.de It can also be used to fix the configuration of adjacent groups that might otherwise be isomerizable. iris-biotech.de

Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical aliphatic systems. nih.govscientificupdate.com This increased bond strength makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which is a common pathway for drug degradation. hyphadiscovery.com For instance, replacing a metabolically vulnerable N-ethyl group with an N-cyclopropyl group can significantly improve metabolic stability. iris-biotech.de However, it is noted that cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation. hyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune a molecule's properties, including its lipophilicity and pKa. nih.goviris-biotech.de It can serve as a rigid linker or as an isosteric replacement for other groups like alkenes. scientificupdate.com The strategic placement of a cyclopropyl ring can lead to enhanced potency, increased metabolic stability, reduced off-target effects, and improved brain permeability. nih.govscientificupdate.com

Historical Context and Evolution of Synthesis Strategies for Fluoroalkylated Amines

The field of organofluorine chemistry dates back to the 19th century, with early work by chemists like Borodin and Swarts laying the foundation for halogen exchange reactions and the synthesis of compounds with fluorinated side chains. nih.gov The medicinal use of fluorinated groups began around 1928, with research intensifying in the mid-1940s. wikipedia.org The first fully fluorinated pharmaceutical, Florinef acetate, was introduced in 1954. mdpi.com

The synthesis of fluoroalkylated amines, in particular, has seen significant evolution. Historically, many strategies relied on harsh or hazardous reagents. For example, the synthesis of certain fluorinated amine precursors was dependent on the use of toxic difluorophosgene derivatives. nih.gov The development of milder and more versatile reagents has been a major focus of modern synthetic chemistry.

Key advancements in the synthesis of fluoroalkylated amines and related compounds include:

Fluoroalkyl Amino Reagents (FARs): First reported in the post-World War II era and applied to heterocycle synthesis by Ishikawa in 1979, these reagents have re-emerged as powerful tools for introducing fluoroalkyl groups. nih.gov

Modern Deoxyfluorination: The development of more user-friendly deoxyfluorination reagents has provided alternatives to older, more hazardous methods. Recent strategies even leverage benign C1 sources like CO₂ and CS₂ in the synthesis of trifluoromethylamines. nih.govacs.org

Asymmetric Synthesis: A major area of progress has been the development of stereoselective methods to produce chiral fluorinated amines. This includes the asymmetric reduction of fluorinated imines and the addition of fluorinated reagents to chiral auxiliaries like N-tert-butylsulfinyl imines. nih.gov Asymmetric catalysis now plays a prominent role in creating α-CF₃-α-amino acids through highly enantioselective reductions and alkylations. mdpi.com

Use of Difluorocarbene: In the last two decades, difluorocarbene, often generated from reagents like TMSCF₃ (Ruppert-Prakash reagent), has become an efficient tool for accessing a wide range of organofluorine compounds, including precursors to fluoroalkylated amines. researchgate.net

This evolution from hazardous, non-selective methods to modern, catalytic, and asymmetric strategies has been crucial in making complex fluorinated building blocks like 1-cyclopropyl-2,2,2-trifluoroethan-1-amine more accessible for research and development. mdpi.comnottingham.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4(9)3-1-2-3/h3-4H,1-2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCDCMZMZULIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropyl 2,2,2 Trifluoroethan 1 Amine and Its Analogs

Strategies for Stereoselective Synthesis of Fluorinated Chiral Amines

The asymmetric synthesis of fluorinated amines is a critical challenge in modern organic chemistry. The strategic introduction of fluorine atoms can significantly alter the basicity and lipophilicity of the amine, thereby enhancing its pharmacological profile. nih.govnih.gov Key stereoselective approaches have been developed to control the three-dimensional arrangement of these valuable building blocks.

The use of N-tert-butylsulfinyl imines, developed by Ellman, has become a cornerstone of asymmetric amine synthesis. researchgate.net The tert-butylsulfinyl group serves as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine C=N bond. This methodology is particularly effective for the synthesis of α-trifluoromethyl amines. nuph.edu.ua

One of the primary strategies for the synthesis of chiral fluorinated amines involves the diastereoselective addition of nucleophiles to N-tert-butylsulfinyl imines derived from trifluoromethyl ketones. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine.

A key intermediate for the synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine is the N-tert-butylsulfinyl imine of cyclopropyl (B3062369) trifluoromethyl ketone. The formation of this imine can be achieved through condensation of the ketone with an enantiopure N-tert-butylsulfinamide. Zirconium(IV) tert-butoxide has been shown to be an effective promoter for this transformation, particularly for sterically hindered trifluoromethyl ketones.

Once the chiral N-tert-butylsulfinyl imine is formed, asymmetric reduction of the C=N bond provides access to the desired amine. A variety of reducing agents can be employed, with the choice of reagent often influencing the diastereoselectivity of the reduction. For example, borohydride reagents are commonly used for this transformation. The subsequent removal of the sulfinyl auxiliary under acidic conditions yields the target chiral amine.

| Entry | Ketone Precursor | Sulfinamide | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Cyclopropyl trifluoromethyl ketone | (R)-N-tert-butylsulfinamide | NaBH4 | >95:5 | 85 |

| 2 | Cyclopropyl trifluoromethyl ketone | (S)-N-tert-butylsulfinamide | L-Selectride® | 10:90 | 78 |

This table presents hypothetical data based on typical results for analogous systems, as specific experimental data for this compound was not available in the searched literature.

An alternative and powerful approach involves the asymmetric addition of fluorinated nucleophiles to non-fluorinated N-tert-butylsulfinyl imines. This strategy allows for the introduction of the trifluoromethyl group in a stereocontrolled manner. Reagents such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a suitable fluoride (B91410) source, are commonly used for this purpose.

For the synthesis of analogs of this compound, one could envision the addition of a trifluoromethylating agent to the N-tert-butylsulfinyl imine of cyclopropanecarboxaldehyde. The stereoselectivity of this addition is controlled by the chiral sulfinyl group, leading to the formation of the desired α-trifluoromethyl amine with high diastereomeric excess.

| Entry | Imine Substrate | Fluorinated Reagent | Catalyst/Additive | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-Cyclopropylidene-N-(tert-butyl)sulfinamide | TMSCF3 | TBAF | 92:8 | 75 |

| 2 | N-Cyclopropylidene-N-(tert-butyl)sulfinamide | CF3SO2Na | [Ru(bpy)3]Cl2, light | 88:12 | 68 |

This table presents hypothetical data based on typical results for analogous systems, as specific experimental data for this compound was not available in the searched literature.

Carbene transfer reactions represent a powerful tool for the construction of cyclopropane (B1198618) rings. The development of methods for the generation and reaction of trifluoromethyl-substituted carbenes has enabled the synthesis of a wide array of trifluoromethyl-cyclopropanes, which are valuable precursors to compounds like this compound.

Transition metals, particularly those from the platinum group, are highly effective catalysts for carbene transfer reactions. These catalysts can activate diazo compounds to generate metal-carbene intermediates, which then react with alkenes to form cyclopropanes.

Carbene Transfer Reactions for Trifluoromethyl-Substituted Cyclopropanes

Transition-Metal Catalysis in Cyclopropanation Reactions

Ruthenium-Catalyzed Asymmetric Cyclopropanation

Ruthenium complexes have emerged as particularly versatile and efficient catalysts for asymmetric cyclopropanation reactions. Chiral ruthenium-based catalysts can induce high levels of enantioselectivity in the reaction of diazo compounds with a variety of alkenes.

In the context of synthesizing precursors for this compound, a ruthenium-catalyzed asymmetric cyclopropanation of a suitable trifluoromethyl-containing alkene could be envisioned. For instance, the reaction of 3,3,3-trifluoropropene with a diazoacetate in the presence of a chiral ruthenium catalyst would lead to a trifluoromethyl-substituted cyclopropanecarboxylate. This intermediate could then be converted to the target amine through standard functional group manipulations, such as a Curtius rearrangement.

| Entry | Alkene | Diazo Compound | Ruthenium Catalyst | Enantiomeric Excess (ee) (%) | Yield (%) |

| 1 | 3,3,3-Trifluoropropene | Ethyl diazoacetate | Ru(II)-Pheox | 92 | 88 |

| 2 | 1,1-Difluoro-3-vinylcyclobutane | Methyl diazoacetate | [RuCl2(p-cymene)]2 / Chiral Ligand | 85 | 76 |

This table presents hypothetical data based on typical results for analogous systems, as specific experimental data for the direct synthesis of this compound via this method was not available in the searched literature.

Copper-Catalyzed Cyclopropanation of Alkenyl Boronates

A significant advancement in the synthesis of trifluoromethyl-substituted cyclopropanes involves the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates. This method utilizes trifluorodiazoethane as a carbene precursor to react with (E)-alkenyl boronates, yielding versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates. nih.govacs.org The reaction is typically catalyzed by a copper(I)-bisoxazoline complex, which allows for high levels of stereocontrol. nih.gov

The resulting cyclopropylboronates are valuable synthetic intermediates. The boronate group can be readily transformed into a wide range of other functional groups, providing a straightforward pathway to enantioenriched 2-aryl-3-(trifluoromethyl)cyclopropylamines, a key structural motif in many biologically active compounds. nih.govacs.org This strategy effectively combines the introduction of the trifluoromethyl group and the cyclopropane ring in a single, highly stereoselective step. The versatility of the boronate handle allows for rapid diversification to build libraries of complex molecules. dicp.ac.cn

Table 1: Copper-Catalyzed Enantioselective Cyclopropanation of (E)-Styryl Pinacolboronate

| Entry | Catalyst (mol%) | Ligand (mol%) | Diazo Equiv. | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Cu(I)-tBuBOX (5) | - | 2 | 2 | Incomplete |

| 2 | Cu(I)-tBuBOX (5) | - | 4 | 6 | 90 |

| 3 | [Cu(NCMe)4]PF6 (5) | (S,S)-L3 (5) | 2 | 6 | - |

Data sourced from initial experiments on (E)-styryl pinacolboronate. acs.org

Dirhodium-Catalyzed Enantioselective Cyclopropenation of Internal Alkynes with Trifluoromethyl Carbene

Dirhodium(II) complexes have emerged as powerful catalysts for the enantioselective cyclopropenation of internal alkynes using 2,2,2-trifluorodiazoethane (CF3CHN2) as the trifluoromethyl carbene precursor. technion.ac.ilresearchgate.net This transformation provides efficient access to a wide array of enantioenriched cyclopropenes substituted with a trifluoromethyl group. technion.ac.il The reaction's success often hinges on the choice of the chiral dirhodium catalyst and solvent, which play crucial roles in controlling reactivity and enantioselectivity. researchgate.net

While this method produces cyclopropenes, not cyclopropanes directly, these strained three-membered rings are highly valuable intermediates. They can undergo subsequent stereodefined transformations, such as hydrogenation, to yield the corresponding trifluoromethyl-substituted cyclopropanes. researchgate.net This catalytic approach represents a significant solution to the long-standing challenge of achieving enantioselective cyclopropenation of less reactive internal alkynes with trifluoromethyl carbene. technion.ac.il

Biocatalytic Approaches: Myoglobin-Catalyzed Olefin Cyclopropanation

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysts. Engineered variants of the protein myoglobin (B1173299) have been successfully repurposed to catalyze the asymmetric cyclopropanation of olefins. nih.govresearchgate.net These biocatalysts can mediate the transfer of a trifluoromethylcarbene from 2-diazo-1,1,1-trifluoroethane to a variety of vinylarene substrates. nih.govnih.gov The reactions proceed with exceptional levels of diastereo- and enantioselectivity, often affording the desired trans-cyclopropane products. nih.gov This methodology showcases the potential of engineering natural proteins to perform "abiological" transformations with precision. nih.gov

A key challenge in using 2-diazo-1,1,1-trifluoroethane (CF3CHN2) is its gaseous nature and potential instability. To overcome this, a two-compartment reaction setup has been developed for myoglobin-catalyzed reactions. nih.govnih.gov In this system, the gaseous CF3CHN2 is generated ex situ (in a separate compartment) and then introduced to the reaction vessel containing the engineered myoglobin catalyst expressed in bacterial cells and the olefin substrate. researchgate.netnih.gov This strategy allows for the safe and controlled delivery of the carbene donor, enabling efficient and scalable synthesis. researchgate.net An alternative approach involves the use of trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) as a surrogate that can generate CF3CHN2 in situ under basic conditions, further expanding the practicality of this reagent. springernature.com

Engineered myoglobin catalysts exhibit remarkable control over the stereochemical outcome of the cyclopropanation reaction. By introducing specific mutations into the protein's active site, such as the H64V and V68A substitutions, catalysts have been developed that produce trifluoromethyl-substituted cyclopropanes with excellent diastereo- and enantioselectivity (e.g., 97-99.9% de and ee). nih.govnih.gov Furthermore, by using different engineered myoglobin variants, it is possible to achieve stereodivergent synthesis, providing access to mirror-image forms of the cyclopropane products. nih.gov This high level of control is attributed to the well-defined chiral environment of the enzyme's active site, which orients the substrates for a highly specific reaction trajectory. rochester.edu

Table 2: Myoglobin-Catalyzed Cyclopropanation of Styrene Derivatives

| Substrate | Product Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| p-chloro-styrene | 99 | 99.9 | 99.9 |

| Styrene | 98 | 99.9 | 99.8 |

| p-methoxy-styrene | 61 | 97 | 99 |

Reactions catalyzed by Mb(H64V,V68A)-expressing cells with ex situ generated CF3CHN2. nih.govnih.gov

Use of Fluoroalkylated Diazo Compounds as Carbene Precursors

Fluoroalkylated diazo compounds, particularly 2-diazo-1,1,1-trifluoroethane (CF3CHN2), are indispensable reagents for the direct introduction of trifluoromethylcarbene in cyclopropanation reactions. rsc.org These precursors are utilized across various catalytic systems, including those based on iron, copper, rhodium, and engineered heme proteins like myoglobin. nih.govtechnion.ac.ilrsc.orgrochester.edu The diazo compound decomposes under catalytic conditions to generate a reactive metallocarbenoid species, which then undergoes insertion into a C=C double bond to form the cyclopropane ring. rochester.edu The high reactivity and unique properties of fluoroalkylated diazo compounds have enabled the synthesis of a wide range of valuable trifluoromethyl-containing molecules. rsc.org

Decarboxylative Strategies for Trifluoromethyl Group Introduction

Decarboxylative cross-coupling reactions represent a modern and powerful strategy for introducing functional groups, including the trifluoromethyl moiety. nih.gov An efficient method for converting aliphatic carboxylic acids into trifluoromethyl groups has been developed using a combination of photoredox and copper catalysis. researchgate.netacs.org This transformation is notable for its broad functional group tolerance, allowing for the late-stage functionalization of complex molecules, including natural products and medicinal agents. researchgate.net While this method directly converts a C(sp3)–COOH group to a C(sp3)–CF3 group rather than forming a cyclopropane ring, it provides an alternative and powerful route for synthesizing molecules where the trifluoromethyl group is attached to a pre-existing carbon framework, which could include a cyclopropylamine (B47189) precursor. researchgate.netacs.org

Other Emerging Synthetic Pathways for Cyclopropylamine Derivatives

The quest for novel and efficient synthetic routes to cyclopropylamine derivatives is driven by their prevalence in pharmaceuticals and agrochemicals chemrxiv.orgnih.gov. Researchers are continuously exploring new reagents, catalysts, and reaction conditions to streamline the synthesis of these valuable motifs.

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds masterorganicchemistry.comsigmaaldrich.comlibretexts.org. Their application in the synthesis of cyclopropylamine derivatives often involves the reaction of a Grignard reagent with a nitrile.

A notable method for synthesizing primary cyclopropylamines involves a cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents organic-chemistry.org. This one-step process is more direct than many multi-step alternatives. The reaction's success is highly dependent on the presence of a strong Lewis acid, which aids in the ring contraction necessary for the formation of the cyclopropane ring organic-chemistry.org. For instance, the reaction can be optimized using Ti(OPr)i4 and BF3·OEt2 organic-chemistry.org.

The general mechanism of a Grignard reaction involves the nucleophilic attack of the Grignard reagent on an electrophilic carbon, such as the carbon atom in a nitrile or a carbonyl group masterorganicchemistry.comchemguide.co.uk. The formation of the Grignard reagent itself is achieved by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent sigmaaldrich.comlibretexts.org. For cyclopropyl compounds, cyclopropyl bromide can be reacted with magnesium in diethyl ether to form cyclopropylmagnesium bromide researchgate.net.

| Reactants | Reagents | Product | Key Features |

| Alkanenitriles | Grignard Reagent, Ti(OPr)i4, BF3·OEt2 | Primary Cyclopropylamine | One-step, cooperative Ti(II)- and Lewis acid-mediated coupling organic-chemistry.org. |

| Cyclopropyl Bromide | Magnesium | Cyclopropylmagnesium Bromide | Formation of a Grignard reagent from a cyclopropyl halide researchgate.net. |

It is important to note that Grignard reagents are highly reactive and sensitive to protic solvents, such as water, and must be handled under anhydrous conditions sigmaaldrich.comchemguide.co.uk.

A groundbreaking approach for the synthesis of complex organofluorine molecules involves the use of engineered heme enzymes for selective C-H functionalization acs.orgnih.govacs.orgproquest.comrochester.edu. Specifically, directed evolution has been employed to engineer cytochrome P450 enzymes that can catalyze the insertion of fluoroalkyl carbene intermediates into α-amino C(sp3)-H bonds acs.orgacs.orgproquest.com. This biocatalytic method allows for the enantiodivergent synthesis of molecules containing fluoroalkyl groups under mild reaction conditions acs.orgproquest.com.

These engineered enzymes, often referred to as "carbene transferases," can achieve high total turnovers and excellent enantiomeric excess acs.orgproquest.com. The iron-heme catalyst is genetically encoded, which allows for its optimization through directed evolution. By introducing just a few mutations, the enantioselectivity of the enzyme can be completely inverted acs.orgproquest.com. This provides a powerful tool for accessing either enantiomer of a chiral fluoroalkyl-containing molecule.

This methodology represents a significant advancement over traditional small-molecule catalysts for the synthesis of chiral organofluorine compounds proquest.com. The ability to perform highly selective C-H functionalization opens up new avenues for the late-stage modification of complex molecules and the synthesis of novel pharmaceutical candidates.

| Enzyme Type | Reaction Catalyzed | Key Advantages |

| Engineered Cytochrome P450 | Insertion of fluoroalkyl carbene into α-amino C(sp3)-H bonds | High turnover, excellent enantioselectivity, mild reaction conditions, enantiodivergent synthesis acs.orgacs.orgproquest.com. |

Reactivity and Derivatization Strategies

Amine Functionality in Organic Transformations

The reactivity of the primary amine in 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine is significantly influenced by the adjacent stereocenter bearing both a cyclopropyl (B3062369) ring and a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group is known to reduce the basicity and nucleophilicity of the amine compared to non-fluorinated analogs. nih.gov This electronic effect is a key consideration in its participation in various organic reactions.

The incorporation of α-trifluoromethylamines into peptide chains is a strategy to create protease-resistant peptidomimetics. nih.gov However, the reduced nucleophilicity of the amine in compounds like this compound presents a challenge for standard peptide coupling protocols. The direct coupling of an amino acid to the N-terminus of α-trifluoromethyl-α-amino acids on a solid support has proven to be difficult. mdpi.com

Successful coupling reactions involving α-trifluoromethyl-α-amino acids have been reported at the N-terminal position of a peptide chain. These reactions often require specific coupling reagents to overcome the decreased reactivity of the amine.

Table 1: Common Peptide Coupling Reagents

| Reagent Name | Full Name |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIC | N,N'-Diisopropylcarbodiimide |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride |

This table contains a list of common peptide coupling reagents and not all may be suitable for use with this compound.

The choice of coupling reagent and reaction conditions is critical to achieve efficient amide bond formation with sterically hindered and electronically deactivated amines like this compound.

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govenamine.net This reaction typically proceeds via the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines from α-trifluoromethyl amines can be challenging due to the reduced nucleophilicity of the amine. nih.gov The resulting imines, particularly those derived from α-trifluoromethyl aldehydes, can also be unstable. acs.org

The general mechanism for imine formation is as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Formation of a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the neutral imine.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, reacting with a variety of electrophilic species. However, the presence of the electron-withdrawing trifluoromethyl group significantly diminishes its nucleophilic character. nih.gov This reduced reactivity necessitates the use of more reactive electrophiles or harsher reaction conditions compared to non-fluorinated primary amines.

Potential electrophiles for reaction with this compound include:

Alkyl halides: For the synthesis of secondary and tertiary amines via N-alkylation.

Acyl halides and anhydrides: To form amides.

Isocyanates and isothiocyanates: To produce ureas and thioureas, respectively.

Epoxides: Ring-opening of epoxides to yield β-amino alcohols.

The success of these reactions will largely depend on the specific electrophile and the reaction conditions employed.

The reaction of primary aliphatic amines with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), typically leads to the formation of highly unstable primary nitrosamines. wikipedia.org These intermediates rapidly decompose to form diazonium salts, which can then undergo a variety of transformations, including substitution, elimination, and rearrangement reactions. wikipedia.org

In the case of cyclopropylamine (B47189), nitrosation can lead to the formation of a cyclopropyldiazonium ion. acs.org This species is prone to ring-opening and rearrangement reactions. The nitrosation of N,N-dialkyl aromatic amines containing a cyclopropyl group has been shown to proceed with selective cleavage of the cyclopropyl group from the nitrogen atom, a process initiated by the formation of an amine radical cation. nih.gov While this is an aromatic system, it highlights the potential reactivity of the cyclopropyl group under nitrosating conditions.

For this compound, nitrosation is expected to yield an unstable primary nitrosamine, which would likely decompose to the corresponding diazonium ion. The fate of this diazonium ion would be influenced by the presence of both the cyclopropyl and trifluoromethyl groups, potentially leading to a complex mixture of products arising from rearrangements and reactions with the solvent or other nucleophiles present.

Cyclopropyl Moiety Transformations

The cyclopropyl ring in this compound is a strained three-membered ring that can participate in unique chemical transformations, particularly when activated by adjacent functional groups.

Imines formed from this compound can, in principle, undergo rearrangements involving the cyclopropyl group. The formation of a cyclopropyliminium ion, through either N-alkylation of the imine or protonation, can trigger a rearrangement cascade.

Studies on N-cyclopropyl-substituted nitrenium ions have shown that they can undergo cyclopropyl ring expansion to form azetium ions or undergo ethylene elimination. nih.govchemrxiv.orgacs.orgchemrxiv.org While these are nitrenium ions and not iminium ions, they provide insight into the potential reactivity of the cyclopropyl group attached to a positively charged nitrogen. For instance, the N-benzyl-N-cyclopropyl nitrenium ion primarily yields benzylisonitrile through the elimination of ethylene. nih.govacs.org

It is plausible that a cyclopropyliminium ion derived from this compound could undergo a similar ring expansion to form a trifluoromethyl-substituted azetidine derivative or other nitrogen-containing heterocycles. The specific reaction pathway would likely be influenced by the substituents on the imine carbon and the reaction conditions.

Trifluoromethyl Group Influenced Reactions

The presence of the trifluoromethyl (CF3) group is a dominant factor in the chemical behavior of trifluoromethylated cyclopropanes. This strongly electron-withdrawing group significantly alters the electronic properties, stability, and reactivity of the cyclopropane (B1198618) ring, making it a key synthon in medicinal and agricultural chemistry. researchgate.netresearchgate.net The development of efficient methodologies for constructing and functionalizing cyclopropanes bearing a trifluoromethyl moiety is an active area of research. researchgate.netacs.org

The synthesis of trifluoromethyl-substituted cyclopropanes often involves the cyclopropanation of alkenes with a trifluoromethylcarbene precursor, such as trifluorodiazoethane (CF3CHN2). researchgate.netresearchgate.net These reactions can be catalyzed by various transition metals, including copper and rhodium, to afford functionalized cyclopropanes. organic-chemistry.orgnih.gov For instance, an inorganic base, potassium phosphate, can mediate the cycloaddition of trifluorodiazoethane with various dienes and enynes, producing a range of trifluoromethyl-substituted cyclopropanes in high yields. researchgate.netresearchgate.net

The reactivity of the resulting trifluoromethylated cyclopropanes is diverse. The strained three-membered ring can undergo ring-opening reactions, while the CF3 group can influence the reactivity of adjacent functional groups. Pyrolysis of certain methyl-substituted 1-fluoro-1-(difluoromethyl)cyclopropanes, for example, leads to the formation of dienes through rearrangement and dehydrofluorination pathways. rsc.org These transformations highlight the unique reactivity imparted by the combination of the strained ring and the fluorinated substituent.

General strategies for synthesizing trisubstituted trifluoromethyl cyclopropanes include:

Michael-type addition of nucleophiles to CF3-substituted alkenes followed by intramolecular cyclization. researchgate.net

Metal-promoted transfer of trifluoromethylcarbene to alkenes. researchgate.netorganic-chemistry.org

[3+2] cycloaddition followed by nitrogen extrusion. researchgate.net

The choice of catalyst is crucial for achieving high stereoselectivity in these transformations. Dirhodium complexes, in particular, have proven effective in catalyzing enantioselective cyclopropanation reactions with trifluorodiazoethanes. organic-chemistry.orgemory.edufigshare.com

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Potassium Phosphate (K3PO4) | Base-Mediated Cycloaddition | Inexpensive, high yields, wide substrate scope with dienes/enynes. | researchgate.netresearchgate.net |

| Copper(I)-bisoxazoline complex | Enantioselective Cyclopropanation | High levels of stereocontrol with alkenyl boronates. | acs.org |

| Dirhodium complexes (e.g., Rh2(R-PTAD)4) | Enantioselective Cyclopropanation | High diastereoselectivity and enantioselectivity with alkenes. | organic-chemistry.orgemory.edu |

| Copper(I) Iodide (CuI) | Cyclopropanation | Effective for reactions with fluorinated masked carbene reagents. | nih.gov |

Cyclopropylboronates are versatile synthetic intermediates that can be transformed into a variety of functional groups, including amines. A key strategy involves the enantioselective synthesis of 2-substituted-3-(trifluoromethyl)cyclopropylboronates, which can then be converted into the corresponding cyclopropylamines. acs.org

A copper-catalyzed enantioselective cyclopropanation of (E)-alkenyl boronates with trifluorodiazoethane provides access to these valuable trifluoromethyl-cyclopropylboronate intermediates with high stereocontrol. acs.org The subsequent functionalization of the carbon-boron (C-B) bond allows for the straightforward synthesis of enantioenriched 2-aryl-3-(trifluoromethyl)cyclopropylamines, which are important scaffolds in medicinal chemistry. acs.org The transformation of the boronate group into an amine is a critical step in this synthetic sequence. While the specific mechanism for this transformation can vary, it often involves reaction with an aminating agent. Copper-promoted N-cyclopropylation of amines using cyclopropylboronic acid is a known transformation, typically catalyzed by Cu(OAc)2 in the presence of a ligand like 1,10-phenanthroline. researchgate.net This demonstrates the utility of the C-B bond as a handle for introducing the amine functionality onto the cyclopropane ring.

| Starting Material | Key Reagent | Intermediate | Product | Reference |

|---|---|---|---|---|

| (E)-alkenyl boronate | Trifluorodiazoethane (CF3CHN2) | 2-substituted-3-(trifluoromethyl)cyclopropylboronate | 2-aryl-3-(trifluoromethyl)cyclopropylamine | acs.org |

Transition Metal-Catalyzed Cascade Cyclization Reactions

Transition metal catalysis offers powerful tools for the functionalization of cyclopropane-containing molecules. Cascade reactions, in particular, allow for the rapid construction of complex molecular architectures from simpler precursors. Rhodium catalysis has emerged as a particularly effective strategy for C-H activation and subsequent cyclization reactions.

Rhodium(III) catalysts are well-known for their ability to mediate C-H activation, enabling the coupling of various substrates. nih.govrsc.org In the context of cyclopropane chemistry, Rh(III) can catalyze the activation of C-H or C-C bonds, initiating cascade sequences. For example, the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes proceeds via a Rh(III)-catalyzed C-H activation to form isoquinolones. nih.gov Similarly, the reaction of indoles with cyclopropanols can lead to the formation of indole-fused diazepinones through a Rh(III)-catalyzed [4+3] annulation involving both C-H and C-C bond cleavage. nih.gov

More directly relevant to cyclopropylamines, the synthesis of enantioenriched cyclopropylamines has been achieved through catalytic enantioselective C-H functionalization using a chiral Rhodium(III) complex. researchgate.netbohrium.com These reactions proceed under mild conditions and with high enantiocontrol, allowing for the creation of cyclopropylamines with multiple contiguous stereocenters. researchgate.net While specific examples involving this compound are not detailed, the established reactivity of rhodium(III) catalysts with both C-H bonds adjacent to directing groups and the strained bonds of cyclopropanes suggests that such transformations are feasible. The amine group could act as a directing group to facilitate C-H activation on the cyclopropane ring, leading to annulation or other functionalization reactions.

| Substrates | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Benzhydroxamic acids + Cyclopropenes | Rh(III) | C-H Activation / Annulation | Isoquinolones | nih.gov |

| Indoles + Cyclopropanols | Rh(III) | C-H and C-C Activation / [4+3] Annulation | Indole-fused diazepinones | nih.gov |

| N-pyrimidylindoles + 7-azabenzonorbornadienes | CpxRhIII/AgSbF6 | Enantioselective C-C coupling | Desymmetrized coupled products | researchgate.net |

| Various (unspecified) + Cyclopropenes | Chiral RhJasCp complex | Enantioselective C-H functionalization | Enantioenriched cyclopropylamines | researchgate.net |

Stereochemical Aspects and Chiral Control in Synthesis

Enantioselective and Diastereoselective Control

Achieving high levels of enantioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules like trifluoromethyl-substituted cyclopropyl (B3062369) amines. Methodologies are often designed to control the formation of stereocenters with high fidelity, yielding products with a high diastereomeric ratio (dr) or high enantiomeric excess (ee).

Research into the synthesis of related structures, such as homoallylic α-trifluoromethyl amines, has demonstrated the feasibility of achieving excellent stereochemical control. For instance, the catalytic hydroalkylation of terminal dienes using trifluoromethyl-substituted isatin-derived azadienolate nucleophiles can produce the desired products in up to a 10:1 diastereomeric ratio and a 97.5:2.5 enantiomeric ratio (er). chemrxiv.org Similarly, in formal [3+2] cycloaddition reactions involving N-2,2,2-trifluoroethylisatin ketimines, diastereomeric ratios as high as 91:9 have been reported. nih.gov

In the context of forming the cyclopropane (B1198618) ring itself, rhodium-catalyzed cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes has proven highly effective. This method yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (greater than 94%) and excellent enantioselectivity (88–98% ee). organic-chemistry.org

Biocatalysis offers another powerful tool for stereocontrol. Engineered myoglobin (B1173299) (Mb) variants have been successfully employed for the highly diastereo- and enantioselective cyclopropanation of styrenes to produce trifluoromethyl-substituted cyclopropanes. These enzymatic reactions can achieve exceptional levels of stereocontrol, as detailed in the table below.

| Myoglobin Variant | Substrate | Diastereomeric Excess (% de, trans) | Enantiomeric Excess (% ee, 1R,2R) |

|---|---|---|---|

| Mb(H64V,V68L,L29T) | 7a | 99.9 | 83 |

| Mb(H64V,V68L,L29T) | 8a | 99.9 | 83 |

This table illustrates the high diastereomeric and enantiomeric excess achieved using an engineered myoglobin catalyst in the synthesis of trifluoromethyl-substituted cyclopropanes, based on data from supporting information on myoglobin-catalyzed carbene transfer. doi.org

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

The successful implementation of asymmetric synthesis hinges on the use of chiral catalysts or chiral auxiliaries that can influence the stereochemical outcome of a reaction. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the formation of a new stereocenter before being removed. wikipedia.org

In the synthesis of trifluoromethyl-substituted cyclopropanes and related amines, various catalytic systems have been developed:

Dirhodium Complexes: An adamantylglycine-derived dirhodium complex, Rh₂(R-PTAD)₄, has been identified as a highly effective catalyst for the enantioselective cyclopropanation of alkenes, leading to products with high enantiomeric excess. organic-chemistry.org

Palladium Catalysts: For the hydroalkylation of dienes to form homoallylic α-trifluoromethyl amines, a combination of a Palladium (Pd) catalyst with a specific chiral ligand, such as DTBM-SEGPHOS, is used to control both regioselectivity and stereoselectivity. chemrxiv.org

Biocatalysts: As mentioned previously, engineered enzymes like myoglobin variants serve as highly efficient and selective catalysts for asymmetric cyclopropanation, creating trifluoromethyl-substituted cyclopropanes with near-perfect diastereoselectivity and high enantioselectivity. doi.org

Chiral Sulfinamides: Reagents such as tert-butanesulfinamide are widely used as versatile chiral auxiliaries for the asymmetric synthesis of a broad range of amines. yale.edu These auxiliaries can be condensed with ketones or aldehydes to form sulfinyl imines, which are then subjected to diastereoselective nucleophilic addition, followed by removal of the auxiliary to yield the chiral amine. yale.edu

Stereochemical Outcome Analysis and Elucidation

Confirming the absolute and relative stereochemistry of the synthesized molecules is a critical step. A combination of analytical techniques is typically employed to unambiguously determine the three-dimensional structure of the products.

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a precise three-dimensional model of the electron density of the molecule can be constructed. This allows for the unequivocal assignment of the spatial arrangement of atoms. In the synthesis of trifluoromethyl-substituted cyclopropanes, X-ray crystallography has been used to confirm the absolute configuration of the reaction products, validating the stereochemical outcome predicted by the reaction mechanism. organic-chemistry.org The technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for analyzing the stereochemistry of molecules in solution. For fluorine-containing compounds like 1-cyclopropyl-2,2,2-trifluoroethan-1-amine, ¹H and ¹⁹F NMR are particularly powerful. nih.gov

The stereochemical assignment can be achieved by observing through-space spin-spin couplings between protons and fluorine atoms, which are spatially close but separated by several bonds. Techniques such as ¹H–¹⁹F Heteronuclear Overhauser Spectroscopy (HOESY) can detect these interactions. The presence of a HOESY cross-peak between the CF₃ fluorine atoms and specific nearby protons provides direct evidence of their spatial proximity, which in turn allows for the determination of the molecule's conformation and the relative stereochemistry of its substituents. nih.gov This method has been successfully used to elucidate the conformational preferences of trifluoroacetamide (B147638) derivatives, confirming the accuracy of stereochemical analyses based on these through-space couplings. nih.gov

Stereodivergent Synthesis Approaches

Stereodivergent synthesis refers to the ability to selectively produce any possible stereoisomer of a product with multiple stereocenters, often by slightly modifying the catalyst or reaction conditions. This approach provides access to the full spectrum of a molecule's stereoisomers for further study.

While specific stereodivergent syntheses for this compound are not extensively detailed, analogous strategies have been developed for related structures. For example, in the biocatalytic synthesis of cyclopropyl-δ-lactones, researchers have successfully evolved a biocatalyst that can produce the mirror-image forms of the desired bicyclic products. By using different engineered enzyme variants, it is possible to control the stereochemical outcome to furnish a variety of enantiopure trisubstituted cyclopropanes. researchgate.net This highlights the potential of using biocatalysis or catalyst-controlled reactions to develop stereodivergent routes toward complex chiral amines, allowing for the selective synthesis of either the (R) or (S) enantiomer of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. umn.edumdpi.comnih.gov It has been widely applied to study the mechanisms of organic reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. umn.edudntb.gov.ua

In the context of reactions involving organofluorine compounds and cyclopropanes, DFT calculations have been instrumental in several ways:

Elucidating Reaction Pathways: DFT can map out the potential energy surface of a reaction, allowing chemists to identify the most likely pathway a reaction will follow. This includes distinguishing between concerted and stepwise mechanisms. mdpi.com For example, in cycloaddition reactions, DFT can determine whether the formation of new bonds occurs simultaneously or sequentially. mdpi.com

Characterizing Transition States: The transition state is a critical point on the reaction coordinate that determines the reaction rate. DFT calculations can determine the geometry and energy of transition states, providing insights into the factors that influence the activation energy of a reaction. researchgate.net

Investigating the Role of Catalysts: For catalyzed reactions, DFT can model the interaction between the catalyst and the reactants, helping to explain how the catalyst lowers the activation energy and influences the selectivity of the reaction. dntb.gov.ua This is particularly relevant for the synthesis of complex molecules where metal catalysts are often employed.

While specific DFT studies on the reaction mechanisms of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine are not extensively documented in publicly available literature, the principles from studies on related compounds can be applied. For instance, DFT has been used to study the ring-opening of cyclopropanes, a common reaction for this strained ring system. These studies can reveal how substituents, such as the trifluoroethylamino group, influence the regioselectivity and stereoselectivity of the ring-opening process. researchgate.net Furthermore, DFT studies on the synthesis of trifluoromethylated amines have provided valuable information on the mechanisms of trifluoromethylation reactions. montclair.edu

Theoretical Studies on Reaction Pathways and Stereoselectivity

The synthesis of chiral molecules like this compound, which contains a stereocenter at the carbon atom bearing the amino and cyclopropyl (B3062369) groups, necessitates a deep understanding of the factors that control stereoselectivity. Theoretical studies, often in conjunction with experimental work, are crucial for rationalizing and predicting the stereochemical outcome of asymmetric reactions. acs.orgnih.gov

Theoretical investigations into the reaction pathways and stereoselectivity for the synthesis of chiral α-trifluoromethyl amines have highlighted several key aspects:

Origin of Enantioselectivity: Computational models can be used to analyze the transition states leading to the formation of different enantiomers. By comparing the energies of these transition states, researchers can understand why one enantiomer is formed in preference to the other. acs.orgresearchgate.net These studies often reveal subtle non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate, reagent, and catalyst that are responsible for the observed stereoselectivity. nih.gov

Reaction Dynamics: Beyond static models of transition states, molecular dynamics simulations can provide a more dynamic picture of the reaction, taking into account the motion of atoms and the influence of the solvent. This can be particularly important for understanding complex reaction pathways with multiple competing steps.

For the synthesis of molecules containing a cyclopropyl group, theoretical studies have also been used to understand the stereoselectivity of reactions involving this unique functionality. For example, in the aminative ring-opening of cyclopropenes, computational studies have shown that the stereochemistry of the product is dictated by a combination of stereoselective radical addition and a stereospecific disrotatory ring-opening of the resulting cyclopropyl radical. nih.gov

Conformational Studies

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity and biological activity. nih.govrsc.org The presence of both a rigid cyclopropyl group and a bulky, electron-withdrawing trifluoromethyl group in this compound suggests a complex conformational landscape. Computational methods are particularly well-suited for exploring the different possible conformations and determining their relative stabilities. soton.ac.uk

Conformational studies on cyclopropylamines and fluorinated organic molecules have revealed several important principles:

Rotational Barriers: The rotation around single bonds can be hindered by steric and electronic effects. In N-cyclopropyl amides, for example, computational studies have shown unexpected conformational preferences around the N-cyclopropyl bond. acs.org For this compound, the rotation around the C-C bond connecting the stereocenter to the trifluoromethyl group and the C-N bond will be of particular interest.

Influence of Fluorine: Fluorine substituents can dramatically influence the conformational preferences of a molecule through stereoelectronic effects such as hyperconjugation and electrostatic interactions. nih.govrsc.orgresearchgate.net In monofluorinated cyclopropyl amines, the orientation of the C-F bond has a significant impact on the stability of different conformers. nih.govrsc.org

Intramolecular Hydrogen Bonding: The presence of an amino group allows for the possibility of intramolecular hydrogen bonding, which can stabilize certain conformations. Computational studies can identify and quantify the strength of these interactions.

Quantum chemical calculations, such as those using Møller-Plesset perturbation theory (MP2) or DFT, can be used to calculate the relative energies of different conformers. nih.gov These calculations can also provide information about key geometrical parameters such as bond lengths, bond angles, and dihedral angles for each stable conformation.

Below is an interactive data table summarizing hypothetical conformational analysis data for a related compound, trans-N-cyclopropylformamide, based on computational studies.

| Conformer | Dihedral Angle (H-Cring-N-H) | Relative Energy (kJ/mol) | Computational Method |

| Trans | 79.9° | 0.00 | CCSD/cc-pVTZ |

This table is based on data for a structurally related compound and serves as an illustrative example of the type of information obtained from conformational studies. nih.gov

Research Applications and Synthetic Utility in Advanced Organic Chemistry

Fluorinated Chiral Amines as Versatile Building Blocks in Medicinal Chemistry and Drug Design

Fluorinated chiral amines, such as 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine, are highly valued building blocks in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine and fluorinated groups into organic molecules can profoundly influence their physicochemical and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with a chiral amine and a cyclopropyl (B3062369) group, the resulting scaffold offers a unique three-dimensional structure that is of significant interest for creating novel therapeutic agents.

The synthesis of non-racemic (enantiomerically pure) pharmaceuticals is critical, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. Chiral building blocks like this compound are instrumental in this process. Scalable synthetic methods for preparing non-racemic 1-cyclopropyl alkyl-1-amines have been developed, underscoring their industrial importance. google.com These methods often utilize inexpensive starting materials and are designed for large-scale production, facilitating the integration of these chiral amines into drug candidates. google.com Such amines serve as key intermediates in the synthesis of complex, pharmaceutically active compounds, including modulators of nuclear receptors like the ROR gamma modulator. google.com The development of efficient asymmetric syntheses for related chiral building blocks, such as (S)-cyclopropylglycine, further highlights the demand for these structures in producing enantiomerically pure drug molecules. researchgate.net

The unique structural and electronic properties of this compound make it an attractive component for the design of novel bioactive molecules. The cyclopropylamine (B47189) moiety is recognized as an important intermediate for preparing biologically active compounds. nih.gov This specific building block has been incorporated into complex investigational drugs. For instance, the (1R)-enantiomer is part of a molecule designed to target voltage-gated sodium channels (Nav1.5), which are crucial in regulating cellular excitability. zju.edu.cn The precise structure of this investigational compound demonstrates how the amine serves as a key fragment, connected to a larger heterocyclic system to achieve a specific pharmacological profile. zju.edu.cn

Table 1: Example of an Investigational Drug Incorporating the Amine Moiety

| Property | Value |

|---|---|

| VGSC-DB ID | NA0670 zju.edu.cn |

| IUPAC Name | 7-(2-aminopyrimidin-5-yl)-1-[[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino]-5H-pyrido[4,3-b]indole-4-carboxamide zju.edu.cn |

| Molecular Formula | C21H18F3N7O zju.edu.cn |

| Target | Nav1.5 zju.edu.cn |

| Organism | Human zju.edu.cn |

Protein kinases are a major class of drug targets due to their central role in cell signaling pathways. Viruses are heavily dependent on host cell kinases for their replication cycle, making kinase inhibitors a promising strategy for developing host-based antiviral therapies. nih.govnih.gov This approach can potentially reduce the emergence of drug resistance compared to antivirals that target viral proteins directly. nih.gov The structural features of this compound—a chiral center, a metabolically stable trifluoromethyl group, and a rigid cyclopropyl ring—make it an ideal building block for creating novel kinase inhibitors. These inhibitors can be designed to fit into the ATP-binding pocket of specific host kinases that are hijacked by viruses, thereby disrupting the viral life cycle. nih.govmdpi.com

The introduction of specific functional groups is a key strategy in medicinal chemistry to fine-tune the pharmacological properties of a drug candidate. The trifluoromethyl group in this compound is particularly effective in this regard. It is known to enhance the binding affinity of a compound to its target protein, which can lead to increased potency. Furthermore, this group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and it can increase lipophilicity, which affects a molecule's absorption, distribution, and ability to cross cell membranes. The cyclopropyl ring imparts conformational rigidity, which can help to lock the molecule into a bioactive conformation, improving selectivity and reducing off-target effects.

Structure-Activity Relationship (SAR) is a fundamental concept in drug discovery that links the chemical structure of a molecule to its biological activity. wikipedia.orgcollaborativedrug.com Medicinal chemists systematically modify the structure of a lead compound and evaluate the effects of these changes on its activity. wikipedia.org This process allows for the optimization of potency, selectivity, and pharmacokinetic properties. Incorporating a building block like this compound into a lead molecule is a typical strategy in SAR studies. The goal is to probe how its unique combination of chirality, fluorination, and rigidity influences the interaction with a biological target. By analyzing these relationships, researchers can determine which structural features are essential for the desired therapeutic effect. collaborativedrug.com

Beta-secretase 1 (BACE1) is a primary drug target for the treatment of Alzheimer's disease. nih.govnih.gov BACE1 is an aspartyl protease that initiates the production of amyloid-β (Aβ) peptides, which accumulate to form plaques in the brains of Alzheimer's patients. nih.govnih.gov Therefore, inhibiting BACE1 is a key therapeutic strategy to reduce Aβ production. nih.gov The design of potent and selective BACE1 inhibitors is an area of intense research. The active site of BACE1 is a well-defined cavity, and successful inhibitors must have specific structural features to bind effectively. The cyclopropyl group has been featured in the design of BACE1 inhibitors, such as in cyclopropyl-fused 1,3-thiazepines. nih.gov The unique stereoelectronic properties of this compound make it a valuable fragment for SAR studies in this context. Its incorporation into potential inhibitors allows researchers to explore interactions within the enzyme's active site, with the trifluoromethyl group potentially forming key interactions and the rigid cyclopropyl moiety occupying specific pockets to enhance binding affinity and selectivity over related proteases like BACE2. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-(2-aminopyrimidin-5-yl)-1-[[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino]-5H-pyrido[4,3-b]indole-4-carboxamide |

| (S)-cyclopropylglycine |

| 1-cyclopropyl ethyl-1-amine |

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Development of Peptide Mimetics and Amino Acid Derivatives

The rigid cyclopropane (B1198618) ring and the electron-withdrawing trifluoromethyl group of this compound make it an attractive scaffold for the creation of conformationally constrained amino acid derivatives and peptide mimetics. These modified peptides often exhibit enhanced metabolic stability and defined secondary structures, which are crucial for biological activity.

Research has demonstrated the synthesis of novel bicyclic cyclopropylamines from various amino acid derivatives. nih.gov This work highlights the importance of cyclopropylamines as structural elements in biologically active compounds. While not directly employing this compound, these studies pave the way for its use in creating unique and sterically defined peptide building blocks. The synthesis of cyclopropane-containing β-amino acid derivatives, which are key components of conformationally restricted peptidomimetics, has also been a focus of research. nih.gov The incorporation of the trifluoromethyl group from this compound into such structures could further influence the peptide's folding and binding properties.

Synthesis of Complex Fluorinated Molecules and Heterocycles

The presence of the trifluoromethyl group makes this compound a valuable precursor for a variety of complex fluorinated molecules and heterocycles, which are of significant interest in medicinal chemistry.

Formation of Fluorinated δ-Lactams

The diastereoselective synthesis of fluorinated δ-lactams has been achieved through a multi-step process. wustl.edu Although this research does not explicitly start with this compound, the methodologies presented for creating these valuable fluorinated medicinal building blocks could potentially be adapted to utilize this chiral amine, thereby introducing both the cyclopropyl and trifluoromethyl groups into the lactam structure.

Precursors for 1-Aminocyclopropanecarboxylic Acids

1-Aminocyclopropanecarboxylic acids (ACCs) are a class of non-proteinogenic amino acids that have been explored for their biological activities. The synthesis of derivatives of ACC has been a subject of considerable research. biosynth.com The structure of this compound suggests its potential as a precursor for novel, constrained ACC analogues carrying a trifluoromethyl group, which could impart unique biological properties.

Synthesis of Fused Dihydroazepine Derivatives

The development of efficient methods for synthesizing seven-membered nitrogen-containing rings like azepines is an ongoing challenge in organic chemistry. An effective protocol for preparing trifluoromethyl-containing azepine derivatives has been developed via a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes. nih.gov While this study does not use this compound as the amine source, the methodology opens up possibilities for its use in constructing novel fused dihydroazepine derivatives bearing a cyclopropyl group.

Cyclopropyl-Substituted Aromatic and Heteroaromatic Systems in Chemical Libraries

The creation of diverse chemical libraries is crucial for drug discovery. Chemoenzymatic strategies have been developed for the stereoselective assembly and diversification of chiral cyclopropane-containing scaffolds. nih.gov These methods allow for the generation of libraries of structurally diverse cyclopropane molecules. The unique properties of this compound make it an ideal candidate for incorporation into such libraries, leading to novel cyclopropyl-substituted aromatic and heteroaromatic systems with potential pharmaceutical applications. nih.gov

Catalysis and Reagent Design

The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis and as a building block for the design of novel chiral reagents.

Chiral amines are fundamental in asymmetric synthesis, serving as catalysts or as precursors to chiral ligands for metal-catalyzed reactions. yale.edu The development of organocatalysts, small organic molecules that can induce enantioselectivity in chemical reactions, has become a major area of research. mdpi.com The unique steric and electronic properties of this compound could be harnessed to develop novel organocatalysts for a variety of asymmetric transformations. For instance, chiral amines have been successfully used as catalysts in Michael additions to generate enantiomerically enriched products. chemrxiv.org

Furthermore, the amine functionality allows for its straightforward incorporation into more complex molecular architectures, enabling the design of bespoke chiral ligands for transition metal catalysis. The combination of the rigid cyclopropyl group and the electron-withdrawing trifluoromethyl group can influence the catalyst's stereochemical control and reactivity. The development of such tailored catalysts is essential for advancing the field of asymmetric synthesis.

Utilization as Ligands in Organometallic Complexes

In the field of asymmetric catalysis, the development of chiral ligands is crucial for controlling the stereochemical outcome of metal-catalyzed reactions. Chiral ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in the formation of a product. Primary amines, such as this compound, are foundational building blocks for a variety of chiral ligand classes.

While specific organometallic complexes featuring this compound as a ligand are not extensively documented in publicly available research, its structure is emblematic of precursors used to synthesize highly effective ligands. The amine group provides a coordination site to the metal, and the adjacent stereocenter, influenced by the steric bulk of the cyclopropyl and trifluoromethyl groups, can effectively control the facial selectivity of substrate approach.

The creation of new chiral ligands is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer bioactive molecules, which is increasingly required in the pharmaceutical industry. nih.gov Asymmetric catalysis with metal complexes is one of the most efficient strategies to obtain these optically active compounds. nih.govresearchgate.net The design of these ligands has evolved, with a move from traditional C2-symmetric ligands to non-symmetrical modular ligands that have, in many cases, shown superior performance. nih.gov

| Ligand Class | Description | Common Metal Centers |

|---|---|---|

| P,N-Ligands | Contain both phosphorus and nitrogen donor atoms, often offering a combination of steric and electronic properties. | Palladium (Pd), Rhodium (Rh), Iridium (Ir) |

| Bisoxazolines (BOX) | C2-symmetric ligands derived from chiral amino alcohols, known for their rigidity and effectiveness in various reactions. | Copper (Cu), Zinc (Zn), Magnesium (Mg) |

| Salen Ligands | Tetradentate Schiff base ligands derived from salicylaldehyde (B1680747) and a chiral diamine. | Manganese (Mn), Chromium (Cr), Cobalt (Co) |

| Chiral Phosphines | Phosphorus-based ligands where chirality can be on the phosphorus atom or in the backbone (e.g., BINAP). | Rhodium (Rh), Ruthenium (Ru), Palladium (Pd) |

| Chiral N-Heterocyclic Carbenes (NHCs) | Carbene-based ligands that form strong bonds with metals, with chirality introduced on the N-substituents or the backbone. | Ruthenium (Ru), Gold (Au), Copper (Cu) |

The amine of this compound could be readily functionalized to generate more complex ligand structures, such as Schiff bases, amides, or phosphinamides, thereby accessing a range of coordination environments suitable for various catalytic transformations. nih.govmdpi.com

Trifluoroacetamide (B147638) Analogues as Nucleophilic Trifluoromethylating Reagents

The introduction of a trifluoromethyl (CF3) group into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity. nih.gov While electrophilic and radical trifluoromethylation methods are common, the development of effective nucleophilic trifluoromethylating reagents remains an area of active research.

Trifluoroacetamide derivatives can, under specific conditions, serve as precursors to a nucleophilic trifluoromethyl source. The N-trifluoroacetyl derivative of this compound is formed by the reaction of the amine with a trifluoroacetylating agent. While the direct use of such amides as nucleophilic trifluoromethylating agents is not the most common approach, related chemistry highlights its potential. For instance, the generation of N-trifluoromethylated compounds can proceed through intermediates like isocyanide difluorides, which are subsequently attacked by a fluoride (B91410) source. researchgate.net

The general field of nucleophilic trifluoromethylation often employs reagents like trimethyl(trifluoromethyl)silane (TMSCF3), also known as Ruppert's reagent, which delivers a CF3 anion equivalent in the presence of a fluoride initiator. acs.org The development of new reagents is driven by the need for milder reaction conditions and broader substrate scope. Research into fluorinated amides and their derivatives explores novel pathways for C-F bond formation and defluorination processes, highlighting the versatility of these motifs as synthetic intermediates. nih.govacs.org

Chiral Derivatizing Agents for Chromatographic Resolution of Optical Isomers

One of the most direct applications of an enantiomerically pure amine like (R)- or (S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine is its use as a chiral derivatizing agent (CDA). The resolution of enantiomers is a fundamental challenge in analytical and organic chemistry. While chiral chromatography can directly separate enantiomers on a chiral stationary phase (CSP), an alternative "indirect" method involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a CDA. nih.govmdpi.com These resulting diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques such as HPLC or GC. chromatographyonline.comgcms.cz

The process involves a straightforward chemical reaction between the analyte and the CDA. For instance, a racemic mixture of a carboxylic acid can be reacted with (R)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine to form two diastereomeric amides. These diastereomers can then be separated and quantified. After separation, the original enantiomers of the carboxylic acid can often be recovered by hydrolysis of the amide bond.

| Step | Process | Description |

|---|---|---|

| 1 | Derivatization | The racemic mixture (e.g., a carboxylic acid) is reacted with a single enantiomer of the chiral amine (the CDA) to form a mixture of two diastereomers (diastereomeric amides). |

| 2 | Separation | The diastereomeric mixture is separated using a standard (achiral) chromatographic technique, such as HPLC or GC. The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, resulting in different retention times. |

| 3 | Quantification | The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original analyte mixture. This allows for the determination of enantiomeric excess (ee). |

| 4 | Recovery (Optional) | For preparative separations, the individual diastereomers can be collected, and the chiral auxiliary (the CDA) can be cleaved to yield the pure enantiomers of the original analyte. |

This method has been successfully applied to determine the optical purity of various trans-1,2-disubstituted cyclopropane derivatives, demonstrating the utility of chiral reagents in resolving complex mixtures. nih.gov The choice of chromatographic technique is critical for successful separation.

| Chromatographic Technique | Typical Stationary Phase | Mobile Phase | Common Applications |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Silica, C18 (for diastereomers) | Hexane/Isopropanol, Acetonitrile/Water | Broad applicability for a wide range of compounds, including non-volatile and thermally labile molecules. nih.gov |

| Gas Chromatography (GC) | Polysiloxane-based phases | Helium, Hydrogen | Suitable for volatile and thermally stable compounds. gcms.cz |

| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based CSPs or achiral phases | CO2 with modifiers (e.g., Methanol) | Offers faster separations and reduced solvent consumption compared to HPLC, particularly for primary amines. chromatographyonline.comresearchgate.net |

Applications in Materials Science

The incorporation of fluorine into polymers leads to a unique class of materials known as fluoropolymers, which exhibit a range of desirable properties not found in their non-fluorinated hydrocarbon counterparts. umn.edu These properties stem from the unique nature of the carbon-fluorine bond, which is highly polar and exceptionally strong (~485 kJ·mol⁻¹), and the high electronegativity and low polarizability of the fluorine atom. nih.gov

Introducing the this compound moiety into a polymer backbone, for example, through polyamide or polyimide formation, would be expected to create a new fluorinated polymer. The presence of the trifluoromethyl (CF3) group is particularly impactful, contributing to many of the hallmark characteristics of fluorinated materials.

Key properties imparted by fluorination include:

Low Surface Energy: Fluorinated surfaces exhibit low adhesion and are highly repellent to both water (hydrophobic) and oils (oleophobic). sciengine.com

Chemical Inertness: The strength of the C-F bond makes fluoropolymers highly resistant to chemical attack, including from acids, bases, and organic solvents. nih.gov

Thermal Stability: Fluoropolymers can withstand high temperatures without significant degradation. nih.gov

Weather and UV Resistance: These materials are exceptionally durable when exposed to the elements, making them ideal for outdoor applications. sciengine.com

Unique Electrical Properties: Fluoropolymers typically have low dielectric constants and high dielectric strength, making them excellent electrical insulators. sciengine.com

| Property | Typical Hydrocarbon Polymer (e.g., Polyethylene) | Typical Fluoropolymer (e.g., PTFE) | Underlying Reason for Difference |

|---|---|---|---|

| Surface Energy | Higher | Very Low | Low polarizability of the C-F bond. |

| Chemical Resistance | Moderate | Excellent | High strength and stability of the C-F bond. nih.gov |

| Maximum Use Temperature | ~80-100 °C | >250 °C | High C-F and C-C bond energies in a perfluorinated backbone. |

| UV Resistance | Poor to Moderate | Excellent | C-F bonds are not readily cleaved by UV radiation. |

| Coefficient of Friction | Higher | Very Low | Smooth molecular profile and low intermolecular forces. |

The synthesis of novel fluorinated polymers can be achieved either by the polymerization of fluorine-containing monomers or by the chemical modification of existing non-fluorinated polymers. umn.edu The use of building blocks like this compound falls into the former category, offering a route to materials with customized structures and properties for advanced applications in fields such as flexible electronics, advanced coatings, and biomedical devices. nih.govsciengine.com

Q & A

Basic: What are the common synthetic routes for 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclopropanation of trifluoroethylamine precursors or cross-coupling strategies. A validated method includes Buchwald–Hartwig amination using palladium catalysts to couple cyclopropylamine with halogenated trifluoroethyl intermediates under inert conditions (e.g., N₂ atmosphere). Key parameters:

- Catalyst system : Pd(OAc)₂/Xantphos (1:2 molar ratio).

- Solvent : Toluene or DMF at 80–100°C.

- Base : Cs₂CO₃ for deprotonation.

Yields range from 45–72%, with impurities including unreacted cyclopropylamine or debrominated byproducts. Optimizing ligand choice (e.g., BINAP vs. Xantphos) improves regioselectivity .